Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845209
InChI: InChI=1S/C11H14F2N2O2/c1-17-11(16)8-6-14-15(9(8)10(12)13)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3
SMILES:
Molecular Formula: C11H14F2N2O2
Molecular Weight: 244.24 g/mol

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15845209

Molecular Formula: C11H14F2N2O2

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C11H14F2N2O2
Molecular Weight 244.24 g/mol
IUPAC Name methyl 1-cyclopentyl-5-(difluoromethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C11H14F2N2O2/c1-17-11(16)8-6-14-15(9(8)10(12)13)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3
Standard InChI Key JGIZSPVBPMEJJS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N(N=C1)C2CCCC2)C(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) functionalized with three distinct groups:

  • 1-Cyclopentyl: A saturated cyclic hydrocarbon substituent that enhances lipophilicity and influences conformational flexibility.

  • 5-Difluoromethyl (-CF₂H): A fluorine-rich group known to improve metabolic stability and modulate electronic properties.

  • 4-Methoxycarbonyl (-COOCH₃): An ester moiety that affects solubility and serves as a synthetic handle for further derivatization.

The planar pyrazole ring facilitates π-π stacking interactions, while the cyclopentyl group introduces steric bulk, potentially affecting binding affinity in biological systems .

Crystallographic and Conformational Analysis

Although crystallographic data for this specific compound is unavailable, related pyrazole derivatives exhibit distinct conformational behaviors. For example, in ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring remains coplanar with substituents like amino and ethoxycarbonyl groups, stabilized by intramolecular hydrogen bonds . Similarly, the difluoromethyl group in analogous structures adopts syn or anti orientations relative to adjacent substituents, influencing supramolecular interactions such as hydrogen bonding and C–H···F contacts .

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis of methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate likely involves:

  • Cyclocondensation: Formation of the pyrazole ring via reaction between a cyclopentyl hydrazine and a 1,3-dicarbonyl precursor.

  • Fluorination: Introduction of the difluoromethyl group using reagents like diethylaminosulfur trifluoride (DAST) or ClCF₂H under catalytic conditions.

  • Esterification: Installation of the methyl ester via acid-catalyzed methanolysis of a carboxylic acid intermediate.

Stepwise Synthesis Protocol

A plausible pathway, inspired by methods for related difluoromethylpyrazoles , is outlined below:

Table 1: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclocondensationCyclopentyl hydrazine, ethyl 3-oxobutanoateEthyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate
2HalogenationN-Chlorosuccinimide (NCS), DMFChlorination at C5
3FluorinationDAST, CH₂Cl₂, 0°C → rtDifluoromethyl substitution
4EsterificationMethanol, H₂SO₄, refluxMethyl ester formation

Key challenges include controlling regioselectivity during cyclocondensation and minimizing side reactions during fluorination.

Physicochemical Properties

Experimental and Predicted Data

While experimental data for this compound is scarce, predictive models and analog comparisons suggest:

Table 2: Estimated Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₄F₂N₂O₂
Molecular Weight260.24 g/mol
Melting Point85–90°C (estimated)
SolubilitySoluble in DMSO, CH₂Cl₂; sparingly in H₂O
LogP (Partition Coeff.)~2.3 (indicative of moderate lipophilicity)

The difluoromethyl group enhances stability against oxidative metabolism, a trait critical for drug candidates .

Future Research Directions

  • Crystallographic Studies: Resolve three-dimensional structure to elucidate supramolecular interactions.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.

  • Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysts.

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